molecular formula C21H23FN2O3S B2622278 (3,4-diethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-73-1

(3,4-diethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2622278
CAS No.: 851865-73-1
M. Wt: 402.48
InChI Key: UFJIHAAFGAJYMJ-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 4,5-dihydro-1H-imidazole core structure, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The compound is further substituted with a (4-fluorobenzyl)thio group and a 3,4-diethoxyphenyl methanone moiety, which may influence its physicochemical properties and binding affinity. Compounds within this structural class are frequently investigated for their potential to inhibit tubulin polymerization, a key mechanism of action for several anticancer agents . By binding to the colchicine site on tubulin, such molecules can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in proliferating cells . This makes them valuable chemical tools for studying cell division and developing novel anticancer therapies. Researchers can utilize this compound in in vitro assays to explore its potency and selectivity against specific cancer cell lines, including those that overexpress efflux transporters like P-glycoprotein . The product is provided for non-human research applications only. It is strictly intended for use by qualified professional researchers in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-3-26-18-10-7-16(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJIHAAFGAJYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-diethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity based on available literature, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A diethoxyphenyl moiety , which may contribute to its lipophilicity and ability to cross cellular membranes.
  • An imidazole ring , known for its role in various biological processes and interactions with biological targets.
  • A fluorobenzyl thio group , which can enhance the compound's binding affinity to specific receptors.

Anticancer Activity

Research indicates that the compound may exhibit significant anticancer properties. The mechanism involves:

  • Inhibition of cell proliferation : Studies show that derivatives containing imidazole rings can inhibit the growth of various cancer cell lines, including leukemia and solid tumors .
  • Induction of apoptosis : The compound has been observed to promote programmed cell death in cancer cells, a critical pathway in cancer therapy .

Molecular Target Interactions

The compound is believed to interact with several molecular targets:

  • GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects .
  • Telomerase Inhibition : Some derivatives have demonstrated telomerase inhibitory activity, which is crucial for limiting the replicative potential of cancer cells .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines (e.g., K-562 leukemia cells), revealing significant growth inhibition compared to standard chemotherapeutics like bendamustine .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins. For example, certain analogs showed promising docking scores against GABA-A receptors, suggesting potential therapeutic benefits in neurological disorders .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other known anticancer agents:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
This compoundK-562 (Leukemia)0.67Apoptosis induction
BendamustineK-562 (Leukemia)60Alkylating agent
ChlorambucilK-562 (Leukemia)52Alkylating agent

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives possess significant anticancer properties. Studies have shown that compounds similar to (3,4-diethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that related compounds inhibited the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer), with IC50 values indicating potent activity .

Anti-inflammatory Properties

Compounds containing imidazole rings are also noted for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. The potential application of this compound as a COX inhibitor could be significant in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of imidazole derivatives has been explored in several studies. Compounds with similar structures have shown the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole derivatives for their anticancer activity against multiple cell lines. One derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, demonstrating strong potential as an anticancer agent .

Case Study 2: Anti-inflammatory Research

Research conducted on various imidazole derivatives highlighted their effectiveness as COX inhibitors. The synthesized compounds showed varying degrees of inhibition across different assays, suggesting their potential as therapeutic agents for inflammatory conditions .

Comparison with Similar Compounds

a. (4-Ethoxyphenyl) Analog ()

  • Structure : Differs by having a single ethoxy group at the 4-position instead of 3,4-diethoxy.
  • Lipophilicity: The additional ethoxy group increases logP (estimated +0.5–1.0), favoring improved bioavailability but possibly reducing aqueous solubility. Synthetic accessibility: The diethoxy substitution may complicate regioselective synthesis compared to the mono-ethoxy analog .

b. (4-Nitrophenyl) Trifluoromethyl-Benzyl Analog ()

  • Structure : Replaces the 3,4-diethoxyphenyl with a nitro group and substitutes the 4-fluorobenzyl with a 3-(trifluoromethyl)benzyl group.
  • Impact: Electron-withdrawing effects: The nitro group significantly reduces electron density on the phenyl ring, contrasting with the electron-rich diethoxy system. This could alter binding affinities in enzymatic or receptor targets. Thermodynamic stability: The nitro group may increase susceptibility to reductive metabolism compared to the ethoxy-substituted analog .

Heterocyclic Core Modifications

a. Fully Aromatic Imidazoles (–7)

  • Examples : 4,5-Diphenyl-1H-imidazole derivatives (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole).
  • Key differences: Conformational rigidity: Fully aromatic imidazoles lack the flexibility of the 4,5-dihydroimidazole core, which may limit adaptability in binding pockets.

b. Triazole Derivatives ()

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
  • Key differences :
    • Heterocycle aromaticity : Triazoles exhibit greater aromatic stability and distinct hydrogen-bonding patterns compared to dihydroimidazoles.
    • Sulfonyl vs. thioether groups : The sulfonyl group in triazoles introduces polarity and hydrogen-bond acceptor capacity, unlike the thioether in the target compound .

Substituent-Driven Functional Comparisons

Compound Core Structure Key Substituents logP (Est.) Potential Applications
Target Compound 4,5-Dihydroimidazole 3,4-Diethoxy, 4-fluorobenzyl thio ~3.8 Kinase inhibition, antimicrobials
(4-Ethoxyphenyl) Analog 4,5-Dihydroimidazole 4-Ethoxy, 4-fluorobenzyl thio ~3.3 Lead optimization scaffold
(4-Nitrophenyl) CF₃-Benzyl 4,5-Dihydroimidazole 4-Nitro, 3-CF₃-benzyl thio ~4.2 Anticancer (nitroreductase-activated)
4,5-Diphenylimidazole Aromatic imidazole 4,5-Diphenyl ~4.5 Antifungal, anti-inflammatory

Q & A

Q. What are the established synthetic routes for preparing (3,4-diethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Formation of the imidazole core by reacting substituted aldehydes (e.g., 4-fluorobenzaldehyde) with thiourea derivatives under acidic reflux conditions. For example, glacial acetic acid in ethanol is used to catalyze cyclization (4–6 hours reflux) .
  • Step 2 : Thioether linkage introduction via nucleophilic substitution. A 4-fluorobenzyl thiol group is attached to the imidazole ring using a base like K₂CO₃ in DMF at 80–100°C .
  • Step 3 : Methanone formation by coupling the imidazole-thioether intermediate with 3,4-diethoxyphenyl carbonyl chloride in the presence of a coupling agent (e.g., DCC or EDC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC for imidazole protons (δ 7.2–8.1 ppm) and thioether signals (δ 3.5–4.5 ppm). Aromatic diethoxy groups show splitting patterns at δ 6.8–7.3 ppm .
  • FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and thioether (C-S stretch at ~680 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion ([M+H]⁺) and fragmentation patterns matching the methanone structure .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (10°C/min) to identify thermal stability thresholds .

Q. What purification strategies are recommended for isolating high-purity batches?

Methodological Answer :

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to remove impurities .

Q. How can biological activity screening be designed for this compound?

Methodological Answer :

  • In Vitro Assays : Test against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric substrates. IC₅₀ values are calculated via nonlinear regression of dose-response curves .
  • Cell-Based Assays : Use MTT viability assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations for 48 hours .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer :

  • Crystal Growth : Diffuse diethyl ether vapor into a saturated DCM solution to obtain single crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refine structures with SHELXL-97, achieving R-factors < 0.05 .
  • Key Metrics : Analyze dihedral angles between the imidazole and diethoxyphenyl groups to confirm steric hindrance or planarity .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer :

  • QSAR Modeling : Input logP and pKa values into EPI Suite to estimate biodegradation half-life (e.g., >60 days suggests persistence) .
  • Molecular Dynamics Simulations : Use GROMACS to model hydrolysis pathways in aqueous environments, focusing on thioether bond cleavage .

Q. How do structural modifications to the imidazole core affect bioactivity?

Methodological Answer :

  • SAR Study : Synthesize analogs with varying substituents (e.g., methyl, nitro) at the imidazole 4,5-positions. Compare IC₅₀ values in enzyme inhibition assays .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) based on substituent electronegativity .

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer :

  • HPLC-MS/MS : Employ a reverse-phase column (Agilent Zorbax SB-C18) with 0.1% formic acid in mobile phases. Detect impurities at LOD 0.1 µg/mL .
  • NMR Relaxation Experiments : Use T1/T2 measurements to identify low-abundance tautomers or conformers .

Q. How can reaction mechanisms for key synthetic steps be validated?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., thioether formation) .
  • In Situ IR Monitoring : Track intermediate formation during reflux using ATR-FTIR with a flow cell .

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